Cas no 848920-08-1 (EP2 receptor antagonist-1)

EP2 receptor antagonist-1 structure
Nome del prodotto:EP2 receptor antagonist-1
EP2 receptor antagonist-1 Proprietà chimiche e fisiche
Nomi e identificatori
-
- MS-28060
- oxolan-2-ylmethyl 2-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolo[3,2-b]quinoxaline-3-carboxylate
- EP2 receptor antagonist-1
- MLS001305767
- (tetrahydrofuran-2-yl)methyl 2-amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
- F3225-2097
- 848920-08-1
- CHEMBL1407853
- HMS2176F23
- CS-0379032
- AKOS024480885
- HY-145684
- SMR000045985
- regid863633
- VU0558451-2
- MLS000041539
- 1H-Pyrrolo[2,3-b]quinoxaline-3-carboxylic acid, 2-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-, (tetrahydro-2-furanyl)methyl ester
- tetrahydrofuran-2-ylmethyl 2-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
- STL225513
- DA-52930
-
- Inchi: 1S/C24H22N4O5/c25-22-20(24(29)33-13-15-4-3-9-30-15)21-23(27-17-6-2-1-5-16(17)26-21)28(22)14-7-8-18-19(12-14)32-11-10-31-18/h1-2,5-8,12,15H,3-4,9-11,13,25H2
- Chiave InChI: OHXALKVNKANGKL-UHFFFAOYSA-N
- Sorrisi: O1CCCC1COC(C1C2C(=NC3C=CC=CC=3N=2)N(C2C=CC3=C(C=2)OCCO3)C=1N)=O
Proprietà calcolate
- Massa esatta: 446.15901982g/mol
- Massa monoisotopica: 446.15901982g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 8
- Conta atomi pesanti: 33
- Conta legami ruotabili: 5
- Complessità: 712
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.5
- Superficie polare topologica: 111Ų
Proprietà sperimentali
- Densità: 1.55±0.1 g/cm3(Predicted)
- Punto di ebollizione: 620.9±55.0 °C(Predicted)
- pka: 2.11±0.30(Predicted)
EP2 receptor antagonist-1 Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P027JT0-100mg |
EP2 receptor antagonist-1 |
848920-08-1 | 99% | 100mg |
$3928.00 | 2024-04-21 | |
1PlusChem | 1P027JT0-5mg |
EP2 receptor antagonist-1 |
848920-08-1 | 99% | 5mg |
$494.00 | 2024-04-21 | |
1PlusChem | 1P027JT0-10mg |
EP2 receptor antagonist-1 |
848920-08-1 | 99% | 10mg |
$815.00 | 2024-04-21 | |
1PlusChem | 1P027JT0-50mg |
EP2 receptor antagonist-1 |
848920-08-1 | 99% | 50mg |
$2554.00 | 2024-04-21 | |
1PlusChem | 1P027JT0-25mg |
EP2 receptor antagonist-1 |
848920-08-1 | 99% | 25mg |
$1582.00 | 2024-04-21 |
EP2 receptor antagonist-1 Letteratura correlata
-
Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
-
Marya Ahmed,Kazuhiko Ishihara,Ravin Narain Chem. Commun., 2014,50, 2943-2946
-
Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
-
Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
848920-08-1 (EP2 receptor antagonist-1) Prodotti correlati
- 2171975-83-8(4-(chloromethyl)-1-methyl-5-(3-methylbutyl)-1H-1,2,3-triazole)
- 2287274-72-8(2-[(6-bromo-5-fluoro-benzotriazol-1-yl)methyl]thiolane 1,1-dioxide)
- 1855890-55-9(1-ethyl-4-methyl-1H-pyrazole-5-carbaldehyde)
- 1804884-41-0(3,4-Dibromo-2-(difluoromethoxy)benzenesulfonamide)
- 2228283-65-4(1-2-(propan-2-yl)-1,3-thiazol-5-ylcyclohexan-1-amine)
- 897464-74-3(N-(4-fluorophenyl)-2-6-(4-fluorophenyl)imidazo2,1-b1,3thiazol-3-ylacetamide)
- 2418706-11-1(1,1-Dimethylethyl 3-[(fluorosulfonyl)oxy]-5-[2-(trimethylsilyl)ethynyl]benzoate)
- 2418733-12-5(tert-butyl 3-azido-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)benzoate)
- 502506-71-0(7-tert-Butyl 2-ethyl 3-bromo-7-azabicyclo[2.2.1]hepta-2,5-diene-2,7-dicarboxylate)
- 1218428-28-4(2-amino-4-(diethylamino)butanoic acid)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:848920-08-1)EP2 receptor antagonist-1

Purezza:99%/99%/99%
Quantità:1mg/5mg/10mg
Prezzo ($):252/554/942